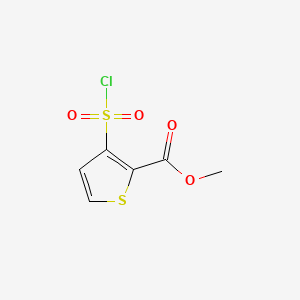![molecular formula C5H3ClN4 B1586798 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-36-1](/img/structure/B1586798.png)
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . Another study reported the synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been discussed in several studies . These studies have highlighted the importance of the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involving this compound and similar compounds have been studied . These studies have shown that these compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been reported . The compound has a molecular weight of 154.56 g/mol .Applications De Recherche Scientifique
Chimie médicinale : Inhibition de c-Met
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine : ses dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs de c-Met . c-Met est une protéine kinase impliquée dans diverses formes de cancer, et son inhibition peut être une cible précieuse pour les médicaments anticancéreux. Ces composés ont montré des résultats prometteurs dans l'inhibition de l'activité de c-Met, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques pour le traitement du cancer.
Science des polymères : Unités structurelles dans les polymères
Ce composé a été incorporé comme unité structurelle dans les polymères . Sa structure hétérocyclique unique peut contribuer aux propriétés physiques des polymères, telles que la stabilité et la durabilité, les rendant adaptés à diverses applications industrielles, notamment les matériaux pour les cellules solaires et l'électronique.
Technologie des cellules solaires : Amélioration de l'efficacité
La structure hétérocyclique de This compound a été utilisée dans le développement de cellules solaires . Son incorporation dans les matériaux des cellules solaires peut améliorer l'efficacité de l'absorption de la lumière et de la conversion d'énergie, contribuant ainsi à l'avancement de la technologie solaire.
Sondes fluorescentes : Bio-imagerie et diagnostics
Des dérivés de ce composé ont été utilisés comme sondes fluorescentes . Ces sondes peuvent se lier à des cibles biologiques spécifiques et émettre de la fluorescence, qui peut être détectée et imagée. Cette application est particulièrement utile dans la recherche biologique et les diagnostics médicaux, où la visualisation des processus cellulaires est cruciale.
Activité modulatrice du GABA A : Neuropharmacologie
En neuropharmacologie, This compound et ses dérivés ont montré une activité en tant que modulateurs du GABA A . Cette activité peut être exploitée pour développer des médicaments qui affectent le système GABAergique, qui est impliqué dans la régulation de l'excitabilité neuronale et peut être ciblé dans le traitement de l'anxiété, de l'insomnie et de l'épilepsie.
Activité anticancéreuse : Développement de médicaments
Le composé a démontré une activité anticancéreuse significative in vitro, les dérivés présentant des effets antiprolifératifs puissants contre diverses lignées cellulaires cancéreuses . Cela suggère son utilisation potentielle dans le développement de nouveaux médicaments anticancéreux, avec la capacité d'inhiber la croissance des cellules cancéreuses.
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, this compound can potentially halt the growth and spread of cancer cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .
Pharmacokinetics
The ADME properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWYWGHZHRRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363047 | |
| Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33050-36-1 | |
| Record name | 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33050-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)



